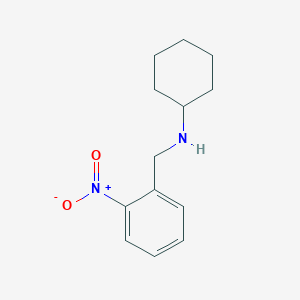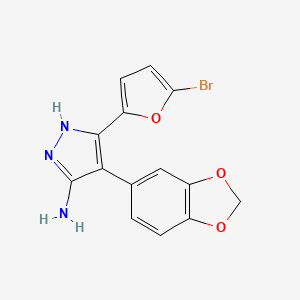
4-(2H-1,3-benzodioxol-5-yl)-3-(5-bromofuran-2-yl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2H-1,3-benzodioxol-5-yl)-3-(5-bromofuran-2-yl)-1H-pyrazol-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as GSK-J4 and has been extensively studied for its role as an inhibitor of the histone demethylase JMJD3.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '4-(2H-1,3-benzodioxol-5-yl)-3-(5-bromofuran-2-yl)-1H-pyrazol-5-amine' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 5-bromo-2-furancarboxaldehyde, which is synthesized from 5-bromofuran-2-carboxylic acid. The second intermediate is 4-(2H-1,3-benzodioxol-5-yl)-3-hydrazinyl-1H-pyrazole, which is synthesized from 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. These two intermediates are then coupled together using a condensation reaction to form the final product.
Starting Materials
5-bromofuran-2-carboxylic acid, 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid, Hydrazine hydrate, Sodium nitrite, Sodium nitrate, Sulfuric acid, Sodium hydroxide, Acetic acid, Ethanol, Diethyl ether, Chloroform, Methanol, Triethylamine, N,N-Dimethylformamide, Dimethyl sulfoxide, Phosphorus pentoxide, Phosphorus oxychloride, Sodium bicarbonate, Magnesium sulfate, Silica gel
Reaction
Synthesis of 5-bromo-2-furancarboxaldehyde:, Step 1: Dissolve 5-bromofuran-2-carboxylic acid (1.0 g, 5.3 mmol) in acetic acid (10 mL) and add sodium nitrite (0.7 g, 10.2 mmol) in water (5 mL) dropwise with stirring at 0°C., Step 2: After the addition is complete, stir the reaction mixture at 0°C for 30 min., Step 3: Add sodium nitrate (1.5 g, 15.9 mmol) in water (5 mL) dropwise with stirring at 0°C., Step 4: After the addition is complete, stir the reaction mixture at 0°C for 30 min., Step 5: Add sulfuric acid (5 mL) dropwise with stirring at 0°C., Step 6: After the addition is complete, stir the reaction mixture at 0°C for 30 min., Step 7: Pour the reaction mixture into ice water (50 mL) and extract with chloroform (3 × 20 mL)., Step 8: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain 5-bromo-2-furancarboxaldehyde as a yellow solid (0.8 g, 70%)., Synthesis of 4-(2H-1,3-benzodioxol-5-yl)-3-hydrazinyl-1H-pyrazole:, Step 1: Dissolve 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid (1.0 g, 5.3 mmol) in ethanol (10 mL) and add hydrazine hydrate (0.5 mL, 10.6 mmol) dropwise with stirring at room temperature., Step 2: After the addition is complete, stir the reaction mixture at room temperature for 2 h., Step 3: Pour the reaction mixture into ice water (50 mL) and extract with chloroform (3 × 20 mL)., Step 4: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain 4-(2H-1,3-benzodioxol-5-yl)-3-hydrazinyl-1H-pyrazole as a yellow solid (0.9 g, 85%)., Coupling of 5-bromo-2-furancarboxaldehyde and 4-(2H-1,3-benzodioxol-5-yl)-3-hydrazinyl-1H-pyrazole:, Step 1: Dissolve 5-bromo-2-furancarboxaldehyde (0.5 g, 2.6 mmol) and 4-(2H-1,3-benzodioxol-5-yl)-3-hydrazinyl-1H-pyrazole (0.7 g, 2.6 mmol) in N,N-dimethylformamide (10 mL) and add triethylamine (0.5 mL, 3.6 mmol) dropwise with stirring at room temperature., Step 2: After the addition is complete, stir the reaction mixture at room temperature for 12 h., Step 3: Pour the reaction mixture into ice water (50 mL) and extract with chloroform (3 × 20 mL)., Step 4: Dry the organic layer over magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 5: Purify the crude product by column chromatography on silica gel using chloroform/methanol (95:5) as the eluent to obtain the final product as a yellow solid (0.6 g, 50%).
Wirkmechanismus
GSK-J4 works by inhibiting the activity of the histone demethylase JMJD3. This enzyme is involved in the regulation of gene expression, and by inhibiting its activity, GSK-J4 can alter the expression of genes involved in various cellular processes.
Biochemische Und Physiologische Effekte
GSK-J4 has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the activity of JMJD3. It has also been shown to inhibit the growth of cancer cells, indicating its potential use as a cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using GSK-J4 in lab experiments is its specificity for JMJD3, which allows for the targeted inhibition of this enzyme. However, one limitation is that GSK-J4 may have off-target effects, which could complicate the interpretation of results.
Zukünftige Richtungen
There are several potential future directions for the study of GSK-J4. One area of research could be the development of more potent and selective inhibitors of JMJD3. Another area of research could be the investigation of the use of GSK-J4 in combination with other drugs for the treatment of cancer or autoimmune diseases. Additionally, further studies could be conducted to better understand the mechanism of action of GSK-J4 and its effects on gene expression.
Wissenschaftliche Forschungsanwendungen
GSK-J4 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of autoimmune diseases. GSK-J4 has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-5-(5-bromofuran-2-yl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O3/c15-11-4-3-9(21-11)13-12(14(16)18-17-13)7-1-2-8-10(5-7)20-6-19-8/h1-5H,6H2,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABONIMIMOHFNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(NN=C3N)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-benzodioxol-5-yl)-3-(5-bromofuran-2-yl)-1H-pyrazol-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B2852325.png)
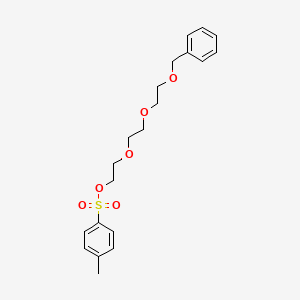

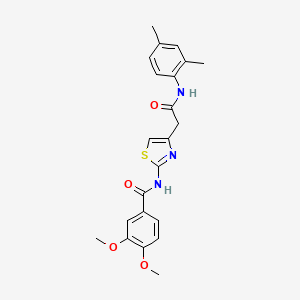
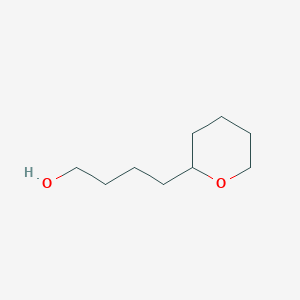
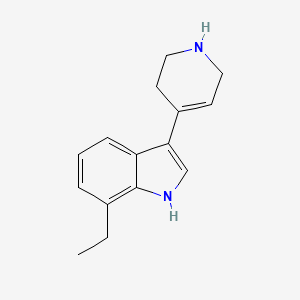
![2,5-dichloro-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2852335.png)
![Ethyl 2-[(4-phenyl-5,6-dihydrobenzo[h]quinazolin-2-yl)amino]benzenecarboxylate](/img/structure/B2852336.png)
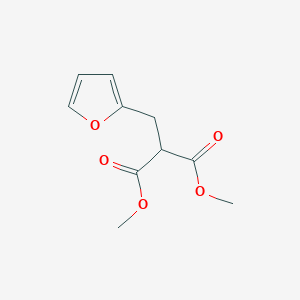
![7-(4-methoxybenzoyl)-5-(3-methoxybenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2852339.png)
![1-(4-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2852342.png)
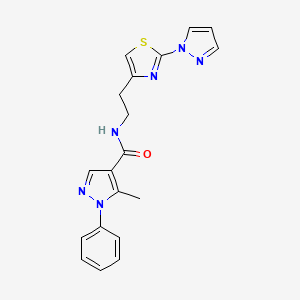
![Methyl 7-chlorothieno[3,2-B]pyridine-6-carboxylate](/img/structure/B2852346.png)
